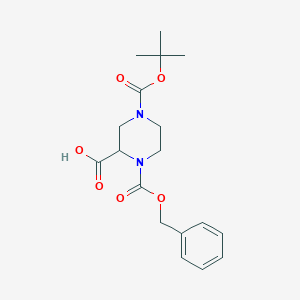

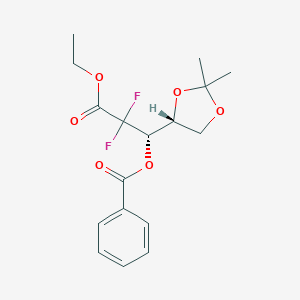

2-Deoxy-2,2-difluoro-4,5-O-isopropylidene-D-threo-pentonic Acid Ethyl Ester Benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

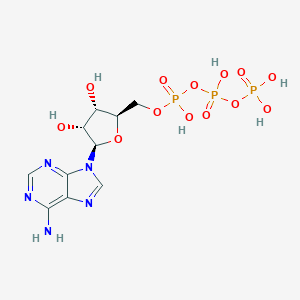

“2-Deoxy-2,2-difluoro-4,5-O-isopropylidene-D-threo-pentonic Acid Ethyl Ester Benzoate” is a chemical compound with the molecular formula C17H20F2O6 and a molecular weight of 358.33 . It is also known by the synonym "2-Deoxy-2,2-difluoro-4,5-O- (1-methylethylidene)-D-threo-pentonic Acid Ethyl Ester" .

Physical And Chemical Properties Analysis

This compound has a density of 1.2±0.1 g/cm³, a boiling point of 338.4±37.0 °C at 760 mmHg, and a flash point of 158.5±26.5 °C . It has 5 hydrogen bond acceptors and 1 hydrogen bond donor . Its polar surface area is 65 Ų, and it has a molar refractivity of 53.1±0.3 cm³ .Wissenschaftliche Forschungsanwendungen

Additivity of Substituent Effects in Hydrolysis

The kinetics of hydrolysis of alkyl esters, including ethyl esters of substituted benzoic acids, were studied, highlighting the effects and their additivity. The research focused on understanding the relative rates of hydrolysis, providing insights into the chemical behavior of such compounds, potentially relevant for the compound (Farooqi, Gore, & Rahim, 1977).

Stereoselective Synthesis of Amino Pentoses

The compound was utilized in the synthesis of 2-acetamido-2-deoxy-D-arabinose and -D-ribose from 2-amino-2-deoxy-D-pentonic acid derivatives. The process involved a stereoselective reaction, highlighting the compound's role in the precise synthesis of biologically significant sugars (Mukaiyama, Miwa, & Nakatsuka, 1982).

Reactions of Polyfluorinated Arylhydrazono-3-oxocarboxylic Acid Esters

The compound's derivatives were investigated for their reaction patterns with o-phenylenediamine. This study's outcomes contribute to the understanding of the compound's reactivity and potential applications in synthesizing complex organic structures (Khudina et al., 2004).

Sonochemistry and Sonocatalysis of Metal Carbonyls

The compound was involved in sonochemical reactions and its role in the biosynthesis of thiamine was explored. This research highlights its potential applications in sonochemistry and as a precursor in biochemical pathways (Suslick et al., 1982).

Synthesis and Copolymerization of Novel Trisubstituted Ethylenes

The compound's derivatives were synthesized and their copolymerization properties were studied. This research contributes to understanding the compound's potential applications in material science, especially in the synthesis of novel polymers (Kharas et al., 2020).

γ-Radiolysis in Aqueous Solution

The compound was examined under γ-radiolysis in aqueous solutions, revealing the formation of various products. This study provides insights into the compound's stability and behavior under radiation, which could be relevant for its use in radiological applications (Hartmann, Sonntag, & Schulte‐Frohlinde, 1970).

Protection and Synthesis of Complex Organic Molecules

The compound's derivatives were used in the protection and synthesis of complex organic molecules, highlighting its versatility and utility in advanced organic synthesis (Watanabe & Nakamura, 1997).

Eigenschaften

IUPAC Name |

[(1S)-1-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-3-ethoxy-2,2-difluoro-3-oxopropyl] benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20F2O6/c1-4-22-15(21)17(18,19)13(12-10-23-16(2,3)25-12)24-14(20)11-8-6-5-7-9-11/h5-9,12-13H,4,10H2,1-3H3/t12-,13+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMWGKDXWCKGRHY-OLZOCXBDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(C1COC(O1)(C)C)OC(=O)C2=CC=CC=C2)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C([C@H]([C@H]1COC(O1)(C)C)OC(=O)C2=CC=CC=C2)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20F2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60576675 |

Source

|

| Record name | Ethyl 3-O-benzoyl-2-deoxy-2,2-difluoro-4,5-O-(1-methylethylidene)-D-glycero-pentonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60576675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Deoxy-2,2-difluoro-4,5-O-isopropylidene-D-threo-pentonic Acid Ethyl Ester Benzoate | |

CAS RN |

143234-92-8 |

Source

|

| Record name | Ethyl 3-O-benzoyl-2-deoxy-2,2-difluoro-4,5-O-(1-methylethylidene)-D-glycero-pentonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60576675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.